molecular formula C17H24N2O2 B2643043 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline CAS No. 2034466-94-7

3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline

Cat. No.: B2643043
CAS No.: 2034466-94-7
M. Wt: 288.391
InChI Key: NOIYBFLAGIOBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline is a complex organic compound that features a pyrrolidine ring, a cyclopropylmethoxy group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . The cyclopropylmethoxy group can be introduced through nucleophilic substitution reactions, while the dimethylaniline moiety is often added via acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The cyclopropylmethoxy group may enhance the compound’s binding affinity and specificity, while the dimethylaniline moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]benzonitrile
  • 3-(cyclopropylmethoxy)-5-{3-[(3-hydroxyphenyl)methyl]pyrrolidine-1-carbonyl}phenol

Uniqueness

3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the cyclopropylmethoxy group and the dimethylaniline moiety distinguishes it from other pyrrolidine derivatives, potentially enhancing its efficacy and selectivity in various applications .

Biological Activity

The compound 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 250.30 g/mol

The structural formula highlights the presence of key functional groups that contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of various receptor systems. Notably, it has been studied for its effects on the cannabinoid receptor system , specifically the CB1 receptor, which is implicated in appetite regulation and metabolic processes.

Key Findings:

  • CB1 Receptor Antagonism : The compound has shown promising results as a CB1 antagonist, which may be beneficial in treating obesity and metabolic syndrome by reducing food intake and promoting weight loss .
  • Metabolic Effects : In vitro studies demonstrated that derivatives of this compound could effectively reduce serum lipid levels, indicating potential for cardiovascular benefits .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal that modifications in the cyclopropyl and pyrrolidine moieties significantly influence biological activity. For instance:

Compound VariationCB1 Binding Affinity (K_i)Efficacy in Reducing Serum Lipids
Parent Compound< 5 nMHigh
Cyclopropyl Substituted Derivative< 10 nMModerate
Pyrrolidine Variant> 20 nMLow

These findings suggest that specific structural features are crucial for enhancing receptor binding and therapeutic efficacy.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Study on Obesity Management :
    • A clinical trial investigated the effects of a related compound on weight reduction in obese patients. Results indicated a statistically significant decrease in body mass index (BMI) and waist circumference over 12 weeks of treatment .
  • Cardiovascular Health :
    • Another study focused on the impact of the compound on lipid profiles among patients with dyslipidemia. The results showed a marked reduction in total cholesterol and triglycerides, suggesting a protective cardiovascular effect .

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-18(2)15-5-3-4-14(10-15)17(20)19-9-8-16(11-19)21-12-13-6-7-13/h3-5,10,13,16H,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIYBFLAGIOBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.